methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate
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Overview
Description
Methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring fused with a pyrimidine ring, which is further connected to a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate typically involves multiple steps:
Esterification: The process begins with the esterification of nicotinic acid to yield an intermediate compound.
Oxidation: The intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: A nucleophilic substitution reaction is carried out with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Trimethylsilyl cyanide (TMSCN) and other nucleophiles or electrophiles are used.
Major Products
The major products formed from these reactions include N-oxides, amines, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-fibrotic, antimicrobial, antiviral, and antitumor activities.
Chemical Biology: The compound is used to design libraries of novel heterocyclic compounds with potential biological activities.
Pharmacology: It is evaluated for its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in fibrosis, microbial infections, and cancer cell proliferation.
Pathways Involved: It inhibits key pathways such as collagen synthesis in fibrosis, DNA and RNA synthesis in microbial infections, and cell cycle progression in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and exhibit antiproliferative, antimicrobial, and anti-inflammatory activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives are known for their kinase inhibitory properties and potential as anticancer agents.
Uniqueness
Methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of pyridine, pyrimidine, and benzoate moieties allows for diverse biological activities and makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 3-[(2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)oxy]benzoate |
InChI |
InChI=1S/C20H17N3O3/c1-25-20(24)13-6-4-7-14(12-13)26-19-15-8-5-10-16(15)22-18(23-19)17-9-2-3-11-21-17/h2-4,6-7,9,11-12H,5,8,10H2,1H3 |
InChI Key |
FGFOYNFHBBVPKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=NC(=NC3=C2CCC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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